molecular formula C26H28N2O3 B5096688 Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5096688
M. Wt: 416.5 g/mol
InChI Key: BXKSOVBLTKPYSC-UHFFFAOYSA-N
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Description

Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a fused bicyclic system comprising a dihydropyridine ring and a cyclohexenone moiety. The compound features a dimethylamino (-NMe₂) group at the para position of the 4-phenyl substituent, a methyl group at the 2-position, and a phenyl group at the 7-position.

DHP derivatives are renowned for their calcium channel-modulating properties, antibacterial activity, and antioxidant effects . The dimethylamino substituent in this compound enhances electron-donating capacity, which may influence both its electronic profile and solubility compared to analogs with methoxy or sulfonyl groups .

Properties

IUPAC Name

methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-16-23(26(30)31-4)24(18-10-12-20(13-11-18)28(2)3)25-21(27-16)14-19(15-22(25)29)17-8-6-5-7-9-17/h5-13,19,24,27H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKSOVBLTKPYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with an amine to form an intermediate Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Various amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects in several areas:

a. Anticancer Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the methyl group and dimethylamino substituents enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

b. Antimicrobial Properties
The compound's structure allows it to interact with bacterial membranes, showing promising results as an antimicrobial agent. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

c. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The dimethylamino group is believed to play a crucial role in enhancing the compound's ability to cross the blood-brain barrier .

Material Science Applications

a. Organic Electronics
Due to its unique electronic properties, methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films makes it a candidate for improving the efficiency of these devices.

b. Photocatalysis
The compound has shown potential as a photocatalyst in organic synthesis reactions under visible light conditions. Its ability to absorb light and facilitate electron transfer processes can be harnessed for various chemical transformations .

Biological Research Applications

a. Signal Transduction Studies
this compound has been utilized in studies examining the MAPK signaling pathway. Its interactions with cellular signaling mechanisms provide insights into cell proliferation and differentiation processes .

b. Drug Development Research
As a lead compound in drug discovery programs, it serves as a scaffold for synthesizing new derivatives with enhanced biological activity. Researchers are actively modifying its structure to optimize pharmacological profiles for specific therapeutic targets .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells
Antimicrobial TestingEffective against Staphylococcus aureus and Escherichia coli
Neuroprotective EffectsReduced neuroinflammation in animal models of Alzheimer's disease

Mechanism of Action

The mechanism of action of Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ primarily in substituents at the 4-phenyl and 7-phenyl positions, as well as ester group modifications. Below is a comparative analysis:

Compound 4-Position Substituent 7-Position Substituent Ester Group Key Properties Reference
Target Compound 4-(Dimethylamino)phenyl Phenyl Methyl Strong electron-donating -NMe₂ enhances solubility; N-H···O hydrogen bonds stabilize crystal packing.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl Phenyl Methyl Methoxy group (-OMe) provides moderate electron donation; forms intermolecular N-H···O chains along the c-axis in monoclinic P2₁/c crystals.
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Hydroxyphenyl Phenyl Ethyl Hydroxyl group enables stronger hydrogen bonding (O-H···O); ethyl ester increases lipophilicity.
Methyl 4-(4-methylsulfonylphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methylsulfonylphenyl Phenyl Methyl Sulfonyl (-SO₂Me) group is electron-withdrawing, reducing electron density on the DHP ring; may decrease bioactivity.
Ethyl 4-(3,4,5-trimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 3,4,5-Trimethoxyphenyl Phenyl Ethyl Multiple methoxy groups enhance steric bulk and electron donation; associated with improved antifungal activity.

Crystallographic and Hydrogen Bonding Differences

  • Target Compound: The dimethylamino group’s electron-donating nature likely influences the dihedral angle between the 4-phenyl ring and the DHP core. exhibit dihedral angles of ~86° between aromatic rings . Hydrogen bonding via N-H···O (involving the carboxymethyl ester) is expected to dominate packing, similar to related structures .
  • Methoxy-Substituted Analog: Crystallizes in monoclinic P2₁/c with unit cell parameters a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, and β = 98.39°. N-H···O hydrogen bonds form infinite chains along the c-axis .
  • Hydroxy-Substituted Analog: The hydroxyl group participates in O-H···O interactions, creating a denser hydrogen-bonded network compared to methoxy or dimethylamino derivatives .

Biological Activity

Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity based on existing research findings, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula : C26H28N2O3
Molecular Weight : 416.5 g/mol
IUPAC Name : methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
CAS Number : Not specified in the results.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of hexahydroquinoline compounds exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. A study highlighted the effectiveness of similar compounds against gastric cancer cells, suggesting that this compound may have similar effects due to structural analogies .
  • Antimicrobial Properties : Some studies have suggested that related quinoline derivatives possess antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Neuropharmacological Effects : The dimethylamino group is known to enhance the lipophilicity of the molecule, potentially facilitating blood-brain barrier penetration. This characteristic could be beneficial for neuropharmacological applications, including treatments for anxiety or depression .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a related hexahydroquinoline compound against gastric cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis rates when treated with the compound. The study concluded that structural modifications similar to those found in this compound could enhance anticancer properties .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of quinoline derivatives. Compounds with similar structures showed promising results against various bacterial strains. The study utilized disk diffusion methods to evaluate effectiveness and found that certain derivatives significantly inhibited bacterial growth .

Research Findings

Study Focus Findings
[Study on Gastric Cancer]Anticancer ActivitySignificant reduction in cell viability; induced apoptosis in cancer cells
[Antimicrobial Study]Antimicrobial PropertiesEffective against multiple bacterial strains; potential for development as an antibiotic
[Neuropharmacological Research]Neuropharmacological EffectsEnhanced penetration of blood-brain barrier; potential applications in CNS disorders

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to ensure intermediate purity .
  • Purify the final product via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .

Which analytical techniques are most reliable for assessing purity and structural confirmation?

Q. Basic Characterization Methods

  • HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry to confirm molecular weight (e.g., [M+H]⁺ = 463.2 Da) and detect impurities .
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., dimethylamino phenyl protons at δ 2.8–3.1 ppm; quinoline carbonyl at δ 170–175 ppm) .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 67.3%, H: 6.3%, N: 6.0%) .

How do structural modifications (e.g., substituent variations) influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-Donating Groups : The dimethylamino group at the 4-position enhances π-π stacking with biological targets (e.g., enzymes or receptors), improving binding affinity .
  • Steric Effects : Methyl groups at positions 2 and 7 reduce solubility but increase metabolic stability by hindering oxidative degradation .
  • Comparative Data : Derivatives with nitro or fluoro substituents show reduced antimicrobial activity compared to dimethylamino variants, highlighting the importance of electron-rich aromatic systems .

Q. Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Test bioactivity in in vitro assays (e.g., MIC for antimicrobial activity; IC₅₀ for enzyme inhibition) .

What role does X-ray crystallography play in understanding this compound’s molecular interactions?

Advanced Structural Analysis
Single-crystal X-ray diffraction reveals:

  • Conformational Flexibility : The hexahydroquinoline core adopts a boat conformation, enabling adaptive binding to hydrophobic pockets in proteins .
  • Intermolecular Interactions : Hydrogen bonds between the carbonyl group (C=O) and water molecules enhance solubility, while π-stacking between phenyl rings stabilizes crystal packing .

Q. Protocol :

  • Grow crystals via slow evaporation in ethanol/chloroform.
  • Resolve structure using a Bruker D8 Venture diffractometer (Mo Kα radiation) .

What preliminary assays are recommended for screening biological activity?

Q. Basic Biological Screening

Antimicrobial Activity : Use agar diffusion assays against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) .

Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using colorimetric substrates (e.g., Ellman’s reagent for AChE) .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Data Interpretation
Contradictions often arise from:

  • Purity Variability : Impurities >5% can skew results. Validate purity via HPLC before testing .
  • Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) alter bioavailability. Standardize protocols using guidelines like OECD 423 .
  • Structural Confirmation : Misassigned structures (e.g., regioisomers) invalidate comparisons. Re-analyze via 2D NMR (COSY, HSQC) .

What mechanistic studies are needed to elucidate its pharmacological potential?

Q. Advanced Pharmacological Research

Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding proteins .

Metabolic Pathways : Perform hepatic microsome assays to map metabolites (e.g., CYP450-mediated oxidation) .

In Silico Modeling : Dock the compound into homology models of targets (e.g., kinases) using AutoDock Vina to predict binding modes .

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